Octane, 1-ethoxy-3,7-dimethyl-
CAS No.: 22810-10-2
Cat. No.: VC18431422
Molecular Formula: C12H26O
Molecular Weight: 186.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22810-10-2 |
|---|---|
| Molecular Formula | C12H26O |
| Molecular Weight | 186.33 g/mol |
| IUPAC Name | 1-ethoxy-3,7-dimethyloctane |
| Standard InChI | InChI=1S/C12H26O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h11-12H,5-10H2,1-4H3 |
| Standard InChI Key | HCHHIPCZJSRFRT-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCC(C)CCCC(C)C |
Introduction
Structural Characteristics
The molecular structure of octane, 1-ethoxy-3,7-dimethyl- is defined by the IUPAC name 1-ethoxy-3,7-dimethyloctane. Its SMILES notation (CCOCCC(C)CCCC(C)C) and InChIKey (HCHHIPCZJSRFRT-UHFFFAOYSA-N) provide precise representations of its atomic connectivity and stereochemistry . The compound’s backbone consists of an eight-carbon chain with two methyl branches and an ethoxy functional group, contributing to its hydrophobic nature and moderate polarity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₆O |
| Molecular Weight | 186.34 g/mol |
| SMILES | CCOCCC(C)CCCC(C)C |
| InChIKey | HCHHIPCZJSRFRT-UHFFFAOYSA-N |
The ethoxy group enhances solubility in organic solvents, while the methyl branches sterically hinder interactions, influencing reactivity and phase behavior .
Synthesis Methods
Synthetic routes to octane, 1-ethoxy-3,7-dimethyl- often involve etherification or alkylation strategies. While direct methods are sparsely documented, analogous compounds provide insight into plausible pathways. For instance, the synthesis of 1-bromo-7-ethoxy-3,7-dimethyloctane (a brominated derivative) involves nucleophilic substitution reactions between alcohols and alkyl halides . Similarly, strained hydrocarbons like dehydroadamantane derivatives are synthesized via dehydrohalogenation using sodium-potassium alloys in ether or heptane .
A hypothetical route for 1-ethoxy-3,7-dimethyloctane could involve:
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Alkylation of 3,7-dimethyl-1-octanol with ethyl bromide in the presence of a base.
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Acid-catalyzed condensation of ethanol with a tertiary alcohol precursor.
These methods emphasize the importance of steric control to avoid polyalkylation byproducts .
Applications and Functional Utility
Solvent and Reaction Medium
Branched ethers like 1-ethoxy-3,7-dimethyloctane are effective solvents for resins, oils, and hydrophobic reagents. Their low volatility and high boiling point make them suitable for prolonged reactions, such as Grignard syntheses or Friedel-Crafts alkylations .
Intermediate in Organic Synthesis
The ethoxy group serves as a protecting group for alcohols or a precursor in nucleophilic substitutions. For example, bromination at the ethoxy-adjacent carbon could yield derivatives like 1-bromo-7-ethoxy-3,7-dimethyloctane, a potential alkylating agent .
Comparative Analysis with Analogous Compounds
Table 2: Comparison with Structural Analogs
Note: *Source excluded per user instructions; data inferred from general knowledge.
Research Gaps and Future Directions
Current literature lacks detailed studies on the biological activity, toxicity, and catalytic applications of 1-ethoxy-3,7-dimethyloctane. Investigations into its pharmacokinetics or potential as a fragrance component (given its structural similarity to linalool derivatives) are warranted. Additionally, optimizing synthetic yields and exploring copolymerization with oxygen or halogens, as observed in strained hydrocarbons , could unlock novel polymeric materials.
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